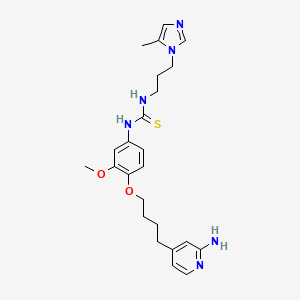

Glutaminyl Cyclase Inhibitor 3

Descripción

Propiedades

Fórmula molecular |

C24H32N6O2S |

|---|---|

Peso molecular |

468.6 g/mol |

Nombre IUPAC |

1-[4-[4-(2-amino-4-pyridinyl)butoxy]-3-methoxyphenyl]-3-[3-(5-methylimidazol-1-yl)propyl]thiourea |

InChI |

InChI=1S/C24H32N6O2S/c1-18-16-26-17-30(18)12-5-10-28-24(33)29-20-7-8-21(22(15-20)31-2)32-13-4-3-6-19-9-11-27-23(25)14-19/h7-9,11,14-17H,3-6,10,12-13H2,1-2H3,(H2,25,27)(H2,28,29,33) |

Clave InChI |

MXAZSKBTKUGBLI-UHFFFAOYSA-N |

SMILES canónico |

CC1=CN=CN1CCCNC(=S)NC2=CC(=C(C=C2)OCCCCC3=CC(=NC=C3)N)OC |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery of Glutaminyl Cyclase Inhibitors: A Technical Guide for Alzheimer's Disease Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) presents a significant and growing global health challenge, with limited therapeutic options that can halt or reverse disease progression.[1][2] The amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides is a primary event in AD pathogenesis, has been a cornerstone of drug development for decades.[2][3] However, repeated failures of therapies targeting Aβ have prompted a deeper investigation into the heterogeneous nature of Aβ plaques and the mechanisms of their formation.[2][3] This has led to the identification of pyroglutamated Aβ (pGlu-Aβ or AβpE3) as a particularly pathogenic species and its catalyzing enzyme, glutaminyl cyclase (QC), as a promising therapeutic target.[1][2][3][4]

Human glutaminyl cyclase (hQC) is an enzyme that catalyzes the post-translational cyclization of N-terminal glutamine residues to pyroglutamic acid.[1][5] In the context of Alzheimer's disease, QC is implicated in the formation of pGlu-Aβ, a modified form of Aβ that is more prone to aggregation, more resistant to degradation, and more neurotoxic than its unmodified counterpart.[4][6][7] This modified peptide is considered a seed for the formation of toxic Aβ oligomers and plaques.[2][3][8] Notably, QC levels are upregulated in the brains of AD patients.[2][5] The inhibition of QC, therefore, offers a compelling therapeutic strategy to prevent the formation of this critical pathogenic species.[2][3]

This technical guide provides an in-depth overview of the discovery and development of glutaminyl cyclase inhibitors for the treatment of Alzheimer's disease. It covers the underlying signaling pathways, key chemical scaffolds of inhibitors with their structure-activity relationships, and detailed experimental protocols for their evaluation.

Signaling Pathways in Alzheimer's Disease Involving Glutaminyl Cyclase

The formation of pGlu-Aβ is a multi-step process that begins with the proteolytic processing of the amyloid precursor protein (APP). The following diagram illustrates the key steps leading to the generation of the QC substrate and the subsequent formation of pathogenic pGlu-Aβ.

Caption: Amyloid Precursor Protein processing and pGlu-Aβ formation pathway.

The neurotoxic effects of pGlu-Aβ are mediated through various downstream signaling events that ultimately lead to synaptic dysfunction and neuronal cell death. The following diagram outlines the logical relationships of these downstream effects.

Caption: Downstream neurotoxic effects of pyroglutamate-amyloid-beta.

Quantitative Data on Glutaminyl Cyclase Inhibitors

The development of QC inhibitors has progressed from early imidazole-based compounds to highly potent, selective, and brain-penetrant molecules. The following table summarizes the in vitro inhibitory activity (IC50) of representative QC inhibitors from different chemical scaffolds.

| Compound ID/Name | Scaffold Class | hQC IC50 (nM) | Notes |

| Imidazole | Imidazole | >1000 | Weak inhibitor, served as a starting point for inhibitor design. |

| PBD150 | Imidazol-1-yl-alkyl thiourea | ~29.2 | A prototypical QC inhibitor. |

| Compound 52 | N-aryl N-(5-methyl-1H-imidazol-1-yl)propyl thiourea | 58 | Potent inhibitor developed through SAR studies.[2][9] |

| PQ912 (Varoglutamstat) | Benzimidazole | ~62.5 | First-in-class QC inhibitor that has advanced to clinical trials. [1][5][10] |

| Compound 7 | Extended Scaffold (with D region) | 0.7 | Highly potent inhibitor, though inactive in an in vivo mouse model.[1] |

| Compound 8 | Extended Scaffold (with D region) | 4.5 | Potent inhibitor with demonstrated in vivo efficacy in reducing pGlu-Aβ levels in mice.[1] |

| Compound 212 | Extended Scaffold (with D region) | 4.5 | Showed significant reduction of brain pGlu-Aβ and total Aβ, and restored cognitive function in mice.[11] |

| Compound 90 | Conformationally Restricted Urea | Low nM | Exhibited promising efficacy and a drug-like profile.[11] |

Experimental Protocols

The evaluation of QC inhibitors relies on robust and sensitive enzymatic assays. The following is a detailed protocol for a fluorometric QC activity assay, which is widely used for high-throughput screening and characterization of inhibitors.

Fluorometric Glutaminyl Cyclase Activity Assay

This assay is a two-step procedure that measures the fluorescence generated upon the enzymatic conversion of a substrate by QC and a developer enzyme.[1][12][13]

Materials:

-

QC Substrate: Glutaminyl-7-amido-4-methylcoumarin (Gln-AMC)

-

QC Enzyme: Recombinant human glutaminyl cyclase (hQC)

-

Developer Enzyme: Pyroglutamyl aminopeptidase (pGAP)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0

-

Test Compounds: QC inhibitors dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~380-490 nm, Emission: ~460-520 nm)

Experimental Workflow Diagram:

Caption: Workflow for a fluorometric glutaminyl cyclase inhibitor screening assay.

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of hQC enzyme in assay buffer to the desired final concentration (e.g., 5 ng/well).[1]

-

Prepare a stock solution of the Gln-AMC substrate in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in assay buffer.

-

Prepare serial dilutions of the test compounds (QC inhibitors) in assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

-

Assay Plate Setup:

-

To the wells of a 96-well black microplate, add the following in order:

-

Assay Buffer

-

Test compound or vehicle control

-

hQC enzyme solution

-

-

The final volume in each well before adding the substrate should be uniform (e.g., 50 µL).

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for approximately 10-15 minutes to allow the inhibitors to interact with the enzyme.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the Gln-AMC substrate solution to all wells.

-

-

First Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). This allows the QC enzyme to convert the Gln-AMC substrate to pGlu-AMC.

-

-

Signal Development:

-

Add the pyroglutamyl aminopeptidase (pGAP) developer enzyme solution to all wells. pGAP will cleave the pGlu-AMC, releasing the fluorescent AMC molecule.

-

-

Second Incubation:

-

Incubate the plate at 37°C for another defined period (e.g., 30-60 minutes) to allow for the complete development of the fluorescent signal.

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Subtract the background fluorescence (from wells without enzyme).

-

Calculate the percentage of QC inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

The discovery of glutaminyl cyclase inhibitors represents a promising and mechanistically distinct approach to Alzheimer's disease therapy. By targeting the formation of the highly pathogenic pGlu-Aβ species, these inhibitors have the potential to intervene early in the amyloid cascade, preventing the seeding and propagation of toxic amyloid aggregates. The progression of compounds like Varoglutamstat into clinical trials underscores the therapeutic potential of this strategy. Continued research focusing on the optimization of inhibitor potency, selectivity, and pharmacokinetic properties, guided by robust in vitro and in vivo models, will be crucial for the successful development of a novel class of disease-modifying drugs for Alzheimer's disease.

References

- 1. eurogentec.com [eurogentec.com]

- 2. Structure-activity relationship of human glutaminyl cyclase inhibitors having an N-(5-methyl-1H-imidazol-1-yl)propyl thiourea template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Pyroglutamate Amyloid-β (Aβ): A Hatchet Man in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel pathway for amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. snu.elsevierpure.com [snu.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AnaSpec SensoLyte Green Glutaminyl Cyclase Activity Assay *Fluorimetric*, | Fisher Scientific [fishersci.com]

- 13. SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

The Structure-Activity Relationship of Glutaminyl Cyclase Inhibitors: A Technical Guide for Drug Development

Introduction

Glutaminyl cyclase (QC) is a zinc-dependent metalloenzyme that catalyzes the post-translational cyclization of N-terminal glutamine and glutamate residues into pyroglutamate (pE).[1][2] This modification is crucial for the maturation and stability of various hormones and neuropeptides.[3][4] However, elevated QC activity is implicated in several pathologies, most notably Alzheimer's disease (AD). In the context of AD, QC mediates the formation of pyroglutamated amyloid-beta (pE-Aβ), a highly neurotoxic variant of the Aβ peptide that initiates and accelerates amyloid plaque formation.[5][6] Consequently, inhibiting QC has emerged as a promising therapeutic strategy to mitigate the progression of Alzheimer's disease.[3][4]

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of QC inhibitors, details key experimental protocols for their evaluation, and visualizes the associated biological pathways and research workflows.

Core Structure-Activity Relationship (SAR) of QC Inhibitors

The development of potent and selective QC inhibitors has been guided by a well-defined pharmacophore model. This model generally consists of three to four key regions that interact with the active site of the enzyme.

-

Region A (Zinc-Binding Group - ZBG): This component is crucial for coordinating with the catalytic zinc ion in the QC active site. Imidazole and benzimidazole moieties are the most common ZBGs.

-

Region B (Linker): A flexible or conformationally restricted linker, such as thiourea, urea, or thioamide, connects the ZBG to the aromatic core.[7]

-

Region C (Aromatic Core): This hydrophobic part of the inhibitor occupies a pocket in the enzyme's active site. Substitutions on this aromatic ring significantly influence potency and selectivity.

-

Region D (Extended Motif): More recent inhibitors incorporate an additional pharmacophoric region designed to mimic the guanidine group of the arginine residue in the Aβ substrate. This extension can dramatically increase inhibitory potency.[7][8]

The following tables summarize the quantitative SAR data for various classes of QC inhibitors, demonstrating how systematic modifications to these regions impact their inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC50).

Table 1: SAR of Imidazole-Propyl-Thiourea and Thioamide Derivatives

This series highlights the importance of the aromatic C-region and the linker B-region. Methoxy substitutions on the phenyl ring generally enhance potency. Replacing the thiourea linker with a thioamide was also found to be a successful strategy.[1][6]

| Compound | Region A (ZBG) | Region B (Linker) | Region C (Aromatic Core) | IC50 (nM) for hQC |

| Lead Scaffold | Imidazole | Thiourea | Phenyl | >10,000 |

| PBD150 (53) | Imidazole | Thiourea | 3,4-dimethoxyphenyl | ~30-58 |

| Compound 81 | Imidazole | Thioamide | 4-methoxyphenyl | ~60 |

| Variation 1 | Imidazole | Thiourea | 4-methoxyphenyl | 120 |

| Variation 2 | Imidazole | Thiourea | 3,4,5-trimethoxyphenyl | 70 |

Table 2: SAR of Conformationally Restricted Inhibitors

Introducing conformational constraints to the linker region (Region B) can pre-organize the inhibitor into a bioactive conformation, leading to a significant increase in potency.[7]

| Compound | Core Scaffold Modification | IC50 (nM) for hQC | Fold Improvement vs. Unrestricted |

| Unrestricted Thiourea | Standard Propyl Linker | 29.2 | 1x |

| Compound 58 | Conformationally Restricted Thiourea | 1.4 | ~20x |

| Unrestricted Urea | Standard Propyl Linker | 1500 | 1x |

| Compound 75 | Conformationally Restricted Urea | 15 | ~100x |

| Compound 90 | Conformationally Restricted with optimized profile | Low Nanomolar | N/A |

Table 3: SAR of Inhibitors with an Extended D-Region

The addition of a D-region, mimicking the arginine residue of the Aβ substrate, led to the discovery of some of the most potent QC inhibitors to date.[7][8][9]

| Compound | Core Scaffold | D-Region Modification | IC50 (nM) for hQC |

| Compound 1 | Benzimidazole-Thiourea | None | 29.2 |

| Compound 170 | Benzimidazole-Thiourea | 3-carbon linker to terminal amine | 5.3 |

| Compound 177 | Benzimidazole-Thiourea | 4-carbon linker to terminal amide | 3.7 |

| Compound 212 | Benzimidazole-Thiourea | N-methylpiperazine | 0.7 |

| Compound 214 | Benzimidazole-Thiourea + Conformational Restriction | Cyclopentylmethyl group | 0.1 |

| PQ912 (Varoglutamstat) | Benzimidazole-based | Optimized for clinical use | 25 (Ki) |

Experimental Protocols

The evaluation of QC inhibitors involves a series of standardized in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic efficacy.

In Vitro QC Inhibition Assay (Fluorogenic Method)

This is the primary assay for determining the IC50 value of a potential inhibitor. It relies on a two-step enzymatic reaction that produces a fluorescent signal.[8]

1. Principle: Human QC (hQC) converts a non-fluorescent substrate, L-Glutamine-7-amido-4-methylcoumarin (Gln-AMC), into pyroglutamate-AMC (pGlu-AMC). A coupling enzyme, pyroglutamyl aminopeptidase (pGAP), then cleaves pGlu-AMC to release the highly fluorescent 7-amido-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to QC activity.

2. Reagents and Materials:

-

Recombinant human QC enzyme

-

Gln-AMC substrate

-

pGAP auxiliary enzyme

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

Test compounds (inhibitors) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)

3. Protocol:

-

Prepare a serial dilution of the test inhibitor in the assay buffer.

-

In a 96-well plate, add the assay buffer, the inhibitor dilution, and the hQC enzyme.

-

Incubate the plate for a predefined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a pre-mixed solution of the Gln-AMC substrate and the pGAP enzyme.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader.

-

Calculate the initial reaction velocity (rate of fluorescence change) for each inhibitor concentration.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Efficacy Assessment in Alzheimer's Disease Mouse Models

To evaluate the therapeutic potential of QC inhibitors, transgenic mouse models that recapitulate key aspects of AD pathology are used.[8]

1. Animal Models:

-

APP/PS1 mice: These mice co-express mutant forms of human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to age-dependent accumulation of Aβ plaques.

-

5XFAD mice: This model expresses five familial AD mutations, resulting in a more aggressive and rapid onset of amyloid pathology and cognitive deficits.[8]

2. Protocol:

-

Drug Administration: Administer the test inhibitor to the mice, typically via oral gavage or intraperitoneal (i.p.) injection, over a specified period (e.g., several weeks or months). A vehicle control group receives the formulation without the active compound.

-

Behavioral Testing: Towards the end of the treatment period, assess cognitive function using standardized tests. For example, the Y-maze spontaneous alternation test can be used to evaluate spatial working memory.[10]

-

Brain Tissue Analysis:

-

Following the treatment and behavioral testing, euthanize the animals and harvest the brain tissue.

-

Homogenize the brain tissue to prepare soluble and insoluble fractions.

-

Quantify the levels of different Aβ species (e.g., Aβ1-42 and pE-Aβ) in the brain homogenates using specific enzyme-linked immunosorbent assays (ELISAs).[8]

-

-

Data Analysis: Compare the pE-Aβ levels and cognitive performance of the inhibitor-treated group with the vehicle-treated control group to determine the in vivo efficacy of the compound.

Visualizations: Pathways and Workflows

QC's Role in the Amyloid Cascade Pathway

The following diagram illustrates the critical role of Glutaminyl Cyclase in the pathogenesis of Alzheimer's disease by modifying the Aβ peptide.

Caption: Role of Glutaminyl Cyclase (QC) in the Alzheimer's disease amyloid pathway.

Experimental Workflow for QC Inhibitor Discovery

This diagram outlines the typical multi-stage process for identifying and validating novel QC inhibitors, from initial screening to preclinical evaluation.

Caption: General experimental workflow for the discovery of QC inhibitors.

Logical Diagram of QC Inhibitor SAR

This visualization breaks down the QC inhibitor pharmacophore and illustrates how modifications in different regions logically influence the final inhibitory activity.

Caption: Logical relationship of pharmacophore regions in QC inhibitor design.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Human glutaminyl cyclase: Structure, function, inhibitors and involvement in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutaminyl Cyclase, Diseases, and Development of Glutaminyl Cyclase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutaminyl Cyclase Enzyme and Inhibitors | International Journal of Innovative Research and Reviews [injirr.com]

- 5. Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The first potent inhibitors for human glutaminyl cyclase: synthesis and structure-activity relationship. | Semantic Scholar [semanticscholar.org]

- 7. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease [frontiersin.org]

- 10. Discovery of highly potent human glutaminyl cyclase (QC) inhibitors as anti-Alzheimer's agents by the combination of pharmacophore-based and structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glutaminyl Cyclase Isoforms and Their Functions

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the two primary isoforms of glutaminyl cyclase (QC), secretory QC (sQC) and Golgi-resident QC (isoQC/gQC). It details their molecular characteristics, enzymatic functions, and pivotal roles in human health and disease, with a focus on Alzheimer's disease and oncology. This document includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to serve as a valuable resource for the scientific community.

Introduction to Glutaminyl Cyclases

Glutaminyl cyclases (QCs), officially known as glutaminyl-peptide cyclotransferases (EC 2.3.2.5), are zinc-dependent metalloenzymes that catalyze the post-translational modification of N-terminal glutaminyl and glutamyl residues of peptides and proteins into pyroglutamate (pGlu).[1] This process of pyroglutamylation is crucial for the maturation, stability, and biological activity of numerous hormones, neuropeptides, and chemokines.[2][3] In humans, two main isoforms of QC have been identified, each with distinct subcellular localizations and primary functions.[2]

The Two Isoforms of Glutaminyl Cyclase: sQC and isoQC

The two isoforms of human glutaminyl cyclase are secretory glutaminyl cyclase (sQC) and Golgi-resident glutaminyl cyclase (gQC), also commonly referred to as isoQC.[2]

-

Secretory Glutaminyl Cyclase (sQC) is encoded by the QPCT gene and is secreted from the cell.[2] It is notably abundant in the brain and secretory tissues.[4]

-

Golgi-resident Glutaminyl Cyclase (isoQC or gQC) is encoded by the QPCTL (Glutaminyl-Peptide Cyclotransferase-Like) gene and, as its name suggests, is localized to the Golgi apparatus.[2]

While both isoforms catalyze the formation of pyroglutamate, their different locations dictate their primary substrates and physiological roles.

Functions and Pathological Roles

Secretory Glutaminyl Cyclase (sQC) and Alzheimer's Disease

sQC plays a significant role in the pathogenesis of Alzheimer's disease (AD). Its primary pathological function in this context is the conversion of N-terminally truncated amyloid-beta (Aβ) peptides into a pyroglutamated form (pGlu-Aβ).[1][5] This modification enhances the hydrophobicity, aggregation propensity, and neurotoxicity of Aβ, making pGlu-Aβ a critical initiator of the amyloid plaque formation characteristic of AD.[5][6] The generation of pGlu-Aβ is a multi-step process, beginning with the cleavage of the amyloid precursor protein (APP) to form Aβ1-40/42, followed by the removal of the first two amino acids to expose the N-terminal glutamate at position 3, which is then cyclized by sQC.[5]

Golgi-resident Glutaminyl Cyclase (isoQC) and Cancer Immunology

isoQC has emerged as a key player in cancer immune evasion through its role in the maturation of the "don't eat me" signal, CD47.[7] isoQC catalyzes the pyroglutamylation of the N-terminus of CD47, a modification that is essential for its high-affinity interaction with the signal-regulatory protein alpha (SIRPα) on the surface of macrophages.[4][8] This interaction initiates a signaling cascade that inhibits phagocytosis, allowing cancer cells to evade clearance by the innate immune system.[9] Consequently, inhibition of isoQC presents a promising therapeutic strategy to disrupt the CD47-SIRPα axis and enhance anti-tumor immunity.[4][8]

Quantitative Data Summary

The following tables summarize key quantitative data for the glutaminyl cyclase isoforms.

Table 1: Kinetic Parameters of Glutaminyl Cyclase Isoforms

| Isoform | Substrate | Km (mM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Bovine Pituitary QC | Gln-Gln | 0.6 | 9.6 | - | - | [10] |

| Human QC (sQC) | Gln-AMC | - | - | - | - | [11] |

| Human QC (sQC) | H-Gln-βNA | 0.25 | - | - | - | [11] |

| Gln79-α-synuclein | QC | 0.1333 | 0.5999 mM/h | 14.9 | - | [12] |

Table 2: Inhibitor Potency against Glutaminyl Cyclase Isoforms

| Inhibitor | Target Isoform | IC50 (nM) | Ki (nM) | Reference(s) |

| SEN177 | isoQC (QPCTL) | - | - | [13] |

| QP5020 | isoQC (QPCTL) | 6.4 ± 0.7 | - | [2] |

| QP5038 | isoQC (QPCTL) | 3.3 ± 0.5 | - | [2] |

| PBD150 | QPCT | - | - | [2] |

| PQ912 | QPCT | - | - | [2] |

Table 3: Expression of QPCT (sQC) and QPCTL (isoQC) in Human Tissues and Cancers

| Gene | Tissue/Cancer | Expression Level | Method | Reference(s) |

| QPCT | Brain | High | - | [4] |

| QPCT | Secretory Tissues | High | - | [4] |

| QPCTL | Glioma | Higher in tumor vs. normal | TCGA, GEO, CGGA, HPA | [4][14] |

| QPCTL | Various Cancers | Medium to High | Immunohistochemistry | [15] |

| QPCT | Alzheimer's Brain | Increased protein and activity | Western Blot, Enzyme Assay | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of glutaminyl cyclase isoforms.

Glutaminyl Cyclase Activity Assay (Spectrophotometric)

This protocol is adapted from a coupled enzymatic assay that measures the ammonia released during the cyclization of a glutaminyl substrate.[10]

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Substrate: 10 mM Gln-Gln (or other glutaminyl peptide) in water.

-

Glutamate Dehydrogenase (GDH): 100 units/mL in 50% glycerol.

-

α-Ketoglutarate: 100 mM in water.

-

NADH: 10 mM in Tris-HCl, pH 8.0.

-

Enzyme Sample: Purified QC or tissue/cell lysate.

-

-

Procedure:

-

Prepare a reaction mixture in a 96-well plate or cuvette containing:

-

800 µL Assay Buffer

-

100 µL α-Ketoglutarate

-

50 µL NADH

-

20 µL GDH

-

-

Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 30 µL of the enzyme sample.

-

Immediately start monitoring the decrease in absorbance at 340 nm for 10-15 minutes, taking readings every 30 seconds.

-

The rate of NADH oxidation is proportional to the rate of ammonia production, which reflects the QC activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

-

Enzyme activity can be expressed as µmol of ammonia produced per minute per mg of protein.

-

Western Blotting for sQC and isoQC Detection

This protocol provides a general guideline for the detection of sQC and isoQC in human tissue lysates.[16][17][18]

-

Sample Preparation:

-

Homogenize frozen human brain or other tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Electrotransfer:

-

Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for sQC (anti-QPCT) or isoQC (anti-QPCTL) overnight at 4°C. Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

-

Amyloid-β Aggregation Assay (Thioflavin T)

This protocol describes a common method to monitor the aggregation of Aβ peptides in the presence or absence of factors like pGlu-Aβ.[19][20][21][22][23]

-

Reagents:

-

Aβ(1-42) or other Aβ peptide stock solution (e.g., 1 mg/mL in hexafluoroisopropanol, HFIP). Aliquot and evaporate HFIP to create peptide films.

-

Assay Buffer: 50 mM phosphate buffer, 100 mM NaCl, pH 7.4.

-

Thioflavin T (ThT) stock solution: 2.5 mM in water, stored in the dark.

-

Working ThT solution: Dilute the stock solution to 25 µM in Assay Buffer just before use.

-

-

Procedure:

-

Resuspend the Aβ peptide film in a small volume of DMSO and then dilute to the desired final concentration (e.g., 10 µM) in Assay Buffer.

-

In a black, clear-bottom 96-well plate, mix the Aβ solution with the working ThT solution.

-

Incubate the plate at 37°C with intermittent shaking in a plate reader.

-

Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm at regular intervals (e.g., every 10-15 minutes) for several hours or days.

-

-

Data Analysis:

-

Plot the ThT fluorescence intensity against time.

-

The resulting curve will show a lag phase, an exponential growth phase, and a plateau phase, which are characteristic of amyloid fibril formation.

-

Kinetic parameters such as the lag time (tlag) and the apparent rate constant of fibril growth (kapp) can be determined by fitting the data to a sigmoidal equation.

-

Signaling Pathways

sQC in the Pyroglutamate Amyloid-β Cascade

The formation of pGlu-Aβ by sQC is a critical step in the amyloid cascade hypothesis of Alzheimer's disease. The increased stability and aggregation propensity of pGlu-Aβ leads to the formation of toxic oligomers and the seeding of amyloid plaques.

References

- 1. Human glutaminyl cyclase: Structure, function, inhibitors and involvement in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Glutaminyl Cyclase Enzyme and Inhibitors | International Journal of Innovative Research and Reviews [injirr.com]

- 4. Deciphering the role of QPCTL in glioma progression and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyroglutamate Amyloid-β (Aβ): A Hatchet Man in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyroglutamate Aβ cascade as drug target in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functions of glutaminyl cyclase and its isoform in diseases | Visualized Cancer Medicine [vcm.edpsciences.org]

- 8. Frontiers | Deciphering the role of QPCTL in glioma progression and cancer immunotherapy [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. A spectrophotometric assay for glutaminyl-peptide cyclizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A glutaminyl cyclase-catalyzed α-synuclein modification identified in human synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A homogeneous SIRPα-CD47 cell-based, ligand-binding assay: Utility for small molecule drug development in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Expression of QPCTL in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 16. researchgate.net [researchgate.net]

- 17. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nacalai.com [nacalai.com]

- 19. Thioflavin T spectroscopic assay [assay-protocol.com]

- 20. protocols.io [protocols.io]

- 21. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

Virtual Screening for Novel Glutaminyl Cyclase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the virtual screening process for identifying potential inhibitors of glutaminyl cyclase (QC), a promising therapeutic target for Alzheimer's disease and other neurodegenerative disorders. We will delve into the core methodologies, present key data, and provide detailed experimental protocols to assist researchers in this critical area of drug discovery.

Introduction: The Role of Glutaminyl Cyclase in Disease

Glutaminyl cyclase (QC), also known as glutaminyl-peptide cyclotransferase, is a zinc-dependent metalloenzyme that catalyzes the formation of pyroglutamate (pGlu) at the N-terminus of peptides and proteins.[1][2] This post-translational modification can significantly alter the physicochemical properties of proteins, including their hydrophobicity, resistance to degradation, and propensity for aggregation.[2]

In the context of Alzheimer's disease (AD), QC plays a pivotal role in the amyloid cascade hypothesis.[3] It catalyzes the conversion of N-terminally truncated amyloid-beta (Aβ) peptides into a more toxic and aggregation-prone form, pyroglutamated Aβ (pGlu-Aβ).[1][3][4] These pGlu-Aβ species act as seeds, accelerating the formation of the neurotoxic Aβ oligomers and plaques that are a hallmark of AD.[3][4] Furthermore, QC is involved in the maturation of inflammatory chemokines, linking it to the neuroinflammation observed in AD.[1][3] Consequently, inhibiting QC has emerged as a compelling therapeutic strategy to mitigate Aβ pathology and neuroinflammation in Alzheimer's disease.[1][3][5]

There are two isoforms of human QC: a secretory form (sQC) and a Golgi-resident form (gQC).[1] Both are implicated in pathological processes, with sQC being the primary target for preventing pGlu-Aβ formation.[1][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the pathological role of glutaminyl cyclase in Alzheimer's disease and a generalized workflow for the virtual screening of QC inhibitors.

Caption: Pathological cascade involving glutaminyl cyclase in Alzheimer's disease.

Caption: A typical workflow for virtual screening of glutaminyl cyclase inhibitors.

Experimental Protocols

This section provides detailed methodologies for the key steps in a virtual screening campaign targeting glutaminyl cyclase.

Protein Preparation

The quality of the target protein structure is critical for successful virtual screening. The X-ray crystal structure of human glutaminyl cyclase (hQC) is available in the Protein Data Bank (PDB).

-

Objective: To prepare the hQC protein structure for molecular docking by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Protocol:

-

Structure Retrieval: Download the crystal structure of hQC, for example, PDB ID: 3PBB, which is a commonly used structure in complex with an inhibitor.[7]

-

Initial Cleaning: Remove all water molecules and any co-crystallized ligands or ions that are not essential for the catalytic activity, except for the catalytic zinc ion (Zn2+).

-

Protonation: Add hydrogen atoms to the protein structure. The protonation states of ionizable residues, particularly those in the active site, should be carefully checked and assigned based on a pH of 7.4, which can be predicted using servers like H++.[7]

-

Charge Assignment: Assign partial atomic charges to all atoms of the protein. For molecular docking with AutoDock, Gasteiger charges are commonly used.

-

File Format Conversion: Convert the prepared protein structure into the appropriate file format for the docking software (e.g., PDBQT for AutoDock).

-

Ligand Library Preparation

A diverse chemical library is screened to identify potential hits. This can be obtained from commercial databases like ChemDiv and Enamine or public databases like ZINC.[5]

-

Objective: To prepare a library of small molecules for docking by generating 3D conformations and assigning appropriate chemical properties.

-

Protocol:

-

Library Acquisition: Obtain the 2D or 3D structures of the compounds in a suitable format (e.g., SDF).

-

3D Conformation Generation: If starting from 2D structures, generate low-energy 3D conformations for each molecule.

-

Protonation and Tautomerization: Determine the likely protonation and tautomeric states of the ligands at a physiological pH of 7.4.

-

Charge Calculation: Calculate partial atomic charges for each ligand.

-

File Format Conversion: Convert the prepared ligand library into the required format for the docking software (e.g., PDBQT for AutoDock).

-

Molecular Docking

Molecular docking predicts the preferred binding orientation of a ligand to a protein target.

-

Objective: To dock the prepared ligand library into the active site of hQC and score the binding poses.

-

Protocol (Example using AutoDock4.2):

-

Grid Box Definition: Define a grid box that encompasses the active site of hQC. A typical grid size might be 60 x 60 x 60 Å with a spacing of 0.375 Å, centered on the active site.[7] The catalytic Zn2+ ion should be included within this grid.[7]

-

Docking Algorithm: Utilize a genetic algorithm for the docking search. Common parameters include 50 genetic algorithm runs with a population size of 300.[7]

-

Scoring Function: The docking poses are evaluated and ranked based on a scoring function that estimates the binding free energy.

-

Output Analysis: The results will consist of multiple binding poses for each ligand, along with their corresponding docking scores.

-

Post-Docking Analysis and Hit Selection

The raw results from molecular docking require careful analysis to select the most promising candidates for experimental validation.

-

Objective: To filter and prioritize docked compounds based on their scores, binding modes, and other properties.

-

Protocol:

-

Ranking by Score: Initially, rank the compounds based on their docking scores (estimated binding affinity).

-

Visual Inspection: Visually inspect the binding poses of the top-ranking compounds to ensure they form meaningful interactions with key active site residues. For hQC, interactions with the catalytic Zn2+ ion and surrounding hydrophobic and polar residues are important.

-

Pharmacophore Filtering: Apply pharmacophore models derived from known QC inhibitors to filter for compounds that possess the expected key chemical features for binding.[5]

-

ADMET Prediction: Computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked hits to assess their drug-likeness. This can include predictions for blood-brain barrier permeability.[8][9]

-

Clustering and Diversity Analysis: Cluster the filtered hits based on chemical similarity to ensure a diverse range of scaffolds are selected for further testing.

-

In Vitro Assay for QC Inhibition

Selected hits from the virtual screening must be validated experimentally to confirm their inhibitory activity against glutaminyl cyclase.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the selected compounds.

-

Protocol (Fluorometric Assay):

-

Principle: This assay uses a fluorogenic substrate, such as L-Glutamine-7-amido-4-methylcoumarin (Gln-AMC), and a coupling enzyme, pyroglutamyl aminopeptidase (pGAP).[10] QC converts Gln-AMC to pGlu-AMC, which is then cleaved by pGAP to release the fluorescent 7-amino-4-methylcoumarin (AMC).[10] The rate of fluorescence increase is proportional to QC activity.

-

Reagents:

-

Human glutaminyl cyclase enzyme

-

Gln-AMC substrate

-

pGAP enzyme

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Test compounds dissolved in DMSO

-

-

Procedure: a. In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the QC enzyme. b. Initiate the reaction by adding the Gln-AMC substrate and the pGAP enzyme. c. Monitor the increase in fluorescence over time at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[10]

-

Data Analysis: Calculate the initial reaction velocities and plot them against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

-

Quantitative Data Summary

The following tables summarize the inhibitory activities of selected glutaminyl cyclase inhibitors reported in the literature. This data can serve as a benchmark for new virtual screening campaigns.

| Compound ID | Scaffold | IC50 (µM) | Reference |

| Compound 1 | 1,2,4-triazole | 14.19 ± 4.21 | [5] |

| Compound 3 | Thiazole | 4.34 ± 0.35 | [5] |

| Fragment Hit | - | 16 | [11] |

| Compound ID | Scaffold | IC50 (nM) | Reference |

| Compound 2 | Dipeptide mimic | 29.2 | [6] |

| Compound 7 | - | 0.7 | [6] |

| Compound 8 | - | 4.5 | [6] |

| Compound 17 | N-cyclohexylurea | 3.2 | [12] |

| Compound 18 | N-cyclohexylurea | 2.3 | [12] |

| Compound 19 | - | 0.1 | [12] |

| PQ912 (Varoglutamstat) | Benzimidazole | - | [6][13] |

Note: IC50 values can vary depending on the specific assay conditions.

Conclusion and Future Perspectives

Virtual screening has proven to be a powerful tool in the discovery of novel glutaminyl cyclase inhibitors.[5][14] By combining computational techniques like molecular docking and pharmacophore modeling with experimental validation, researchers can efficiently identify promising lead compounds for the treatment of Alzheimer's disease. The methodologies outlined in this guide provide a solid framework for initiating and conducting a virtual screening campaign targeting QC.

Future efforts in this field may focus on the development of more selective inhibitors for sQC over gQC, improving the blood-brain barrier permeability of lead compounds, and exploring novel chemical scaffolds.[6] The integration of more advanced computational methods, such as molecular dynamics simulations and free energy perturbation calculations, can further refine the hit identification and lead optimization processes.[7][8][9] The ultimate goal is to translate these promising research findings into effective disease-modifying therapies for patients suffering from Alzheimer's and related neurodegenerative disorders.

References

- 1. ovid.com [ovid.com]

- 2. researchgate.net [researchgate.net]

- 3. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutaminyl cyclase contributes to the formation of focal and diffuse pyroglutamate (pGlu)-Aβ deposits in hippocampus via distinct cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of potential scaffolds for glutaminyl cyclase inhibitors: Virtual screening, synthesis, and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. In vitro and in silico determination of glutaminyl cyclase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Identification of potential glutaminyl cyclase inhibitors from lead-like libraries by in silico and in vitro fragment-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease [frontiersin.org]

- 13. Discovery of highly potent human glutaminyl cyclase (QC) inhibitors as anti-Alzheimer's agents by the combination of pharmacophore-based and structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Quinolinate Phosphoribosyltransferase (QPRT) Inhibitor Design: A Technical Guide to Non-Zinc-Binding Pharmacophores

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinolinate Phosphoribosyltransferase (QPRT) represents a critical node in the kynurenine pathway, catalyzing the conversion of quinolinic acid to nicotinic acid mononucleotide, a key step in de novo NAD+ biosynthesis. Dysregulation of QPRT activity has been implicated in the pathophysiology of neurodegenerative diseases and various cancers, making it an attractive target for therapeutic intervention. Contrary to the initial premise of exploring zinc-binding pharmacophores, extensive research reveals that QPRT is a magnesium-dependent enzyme, not a zinc-dependent metalloenzyme. This guide pivots to address the correct pharmacology of QPRT, focusing on the design and analysis of inhibitors that target its substrate-binding site. The primary class of QPRT inhibitors consists of carboxylic acid derivatives, with phthalic acid serving as a foundational scaffold. This document provides a comprehensive overview of the structure-activity relationships of known QPRT inhibitors, detailed experimental protocols for assessing their activity, and a depiction of the relevant signaling pathways.

The Role of Quinolinate Phosphoribosyltransferase in Cellular Metabolism and Disease

Quinolinate Phosphoribosyltransferase (QPRT), encoded by the QPRT gene, is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] This pathway is the principal route for de novo synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[2] QPRT catalyzes the Mg2+-dependent conversion of quinolinic acid (QA) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinic acid mononucleotide (NAMN), pyrophosphate (PPi), and carbon dioxide.

Elevated levels of quinolinic acid, a potent excitotoxin, are associated with neuroinflammatory conditions such as Alzheimer's and Huntington's diseases.[2][3] By regulating the catabolism of quinolinic acid, QPRT plays a crucial neuroprotective role.[2] Furthermore, the reliance of many cancer cells on the de novo NAD+ synthesis pathway for their proliferation and survival highlights QPRT as a promising target in oncology.[1] Inhibition of QPRT can deplete NAD+ levels in cancer cells, leading to metabolic stress and cell death.

Pharmacophores for QPRT Inhibition: A Focus on Carboxylic Acid Analogs

Initial hypotheses regarding the role of zinc in QPRT catalysis have been revised based on structural and kinetic data, which confirm the enzyme's dependence on magnesium. Therefore, the design of QPRT inhibitors has centered on mimics of its natural substrate, quinolinic acid. The most studied class of QPRT inhibitors are derivatives of phthalic acid , a structural analog of quinolinic acid.

The inhibitory activity of these compounds is primarily attributed to their ability to competitively bind to the quinolinic acid binding site within the QPRT active site. The crystal structure of human QPRT in complex with phthalic acid reveals an extensive network of hydrogen bonds and van der Waals interactions that are crucial for inhibitor recognition and binding.[3]

Structure-Activity Relationships (SAR)

While a comprehensive quantitative structure-activity relationship (QSAR) study for a broad range of QPRT inhibitors is not yet available in the public domain, qualitative SAR can be inferred from the existing literature on quinoline carboxylic acids and related heterocyclic compounds. Key structural features influencing inhibitory potency include:

-

The Carboxylic Acid Moiety: The presence of a carboxylic acid group is critical for mimicking the substrate and forming key interactions within the active site.[4]

-

Aromatic Ring System: The nature and substitution of the aromatic or heterocyclic core influence the compound's binding affinity and selectivity. Bulky, hydrophobic substituents at specific positions can enhance inhibitory activity.[4]

-

Stereochemistry and Conformation: The three-dimensional arrangement of functional groups significantly impacts the inhibitor's ability to fit within the active site.

The following table summarizes the inhibitory activities of selected carboxylic acid-based inhibitors against QPRT. It is important to note that direct comparison of IC50 and Ki values across different studies should be done with caution due to variations in experimental conditions.[5]

| Compound/Analog Class | Scaffold | Target Organism/Enzyme | Inhibition Metric (IC50/Ki) | Reference |

| Phthalic Acid | Phthalic Acid | Human QPRT | Ki = 1.3 µM | [6] |

| Quinoline Carboxylic Acids | Quinoline | L1210 Dihydroorotate Dehydrogenase | Varies (analog-dependent) | [4] |

| 2,5-Pyridinedicarboxylic Acid | Pyridine | D-dopachrome tautomerase | - | [7] |

| Pyridine Carboxylic Acid Isomers | Pyridine | Various Enzymes* | Varies (isomer and derivative-dependent) | [8] |

Note: While not all compounds in the table are direct QPRT inhibitors, they represent relevant carboxylic acid-based scaffolds that have been explored for inhibiting other enzymes, providing a basis for future QPRT inhibitor design.

Experimental Protocols for QPRT Inhibition Assays

The evaluation of QPRT inhibitors requires robust and reliable enzymatic assays. Two primary methods are commonly employed: a continuous spectrophotometric assay and a radiolabeled assay.

Continuous Spectrophotometric Coupled Enzyme Assay

This assay continuously monitors the production of NAMN, the product of the QPRT reaction. The formation of NAMN is coupled to the reduction of NAD+ to NADH by a series of coupling enzymes, and the increase in NADH concentration is measured by the change in absorbance at 340 nm. A common coupling system involves malate dehydrogenase.[9]

Materials:

-

Recombinant human QPRT enzyme

-

Quinolinate (substrate)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP) (co-substrate)

-

Magnesium chloride (MgCl2)

-

Tris-HCl buffer (pH 7.5-8.0)

-

Malate Dehydrogenase (coupling enzyme)

-

Oxaloacetate

-

NADH

-

Test inhibitors

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagent Mix: Prepare a reaction buffer containing Tris-HCl, MgCl2, oxaloacetate, and NADH.

-

Add QPRT and Inhibitor: To the wells of the microplate, add the QPRT enzyme and varying concentrations of the test inhibitor (or vehicle control). Incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate Reaction: Start the reaction by adding a mixture of the substrates, quinolinate and PRPP.

-

Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals. The rate of decrease in absorbance is proportional to the rate of NADH oxidation, which is coupled to the QPRT reaction.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation, provided the Km of the substrate is known.[5]

Radiolabeled Assay

This method provides a direct measurement of QPRT activity by using a radiolabeled substrate, typically [14C]quinolinate. The incorporation of the radiolabel into the product, [14C]NAMN, is quantified.

Materials:

-

Recombinant human QPRT enzyme

-

[14C]Quinolinate (radiolabeled substrate)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP) (co-substrate)

-

Magnesium chloride (MgCl2)

-

Tris-HCl buffer (pH 7.5-8.0)

-

Test inhibitors

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In a reaction tube, combine the reaction buffer, QPRT enzyme, and varying concentrations of the test inhibitor.

-

Initiate Reaction: Start the reaction by adding a mixture of [14C]quinolinate and PRPP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Stop Reaction: Terminate the reaction by adding a strong acid (e.g., perchloric acid).

-

Separation of Product: Separate the radiolabeled product, [14C]NAMN, from the unreacted [14C]quinolinate using thin-layer chromatography (TLC).

-

Quantification: Scrape the spot corresponding to [14C]NAMN from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of product formed and determine the percentage of inhibition for each inhibitor concentration. Calculate IC50 values as described for the spectrophotometric assay.

Signaling Pathways and Experimental Workflows

QPRT in the Kynurenine Pathway and NAD+ Synthesis

The following diagram illustrates the central role of QPRT in the kynurenine pathway, leading to the synthesis of NAD+. Inhibition of QPRT leads to an accumulation of quinolinic acid and a depletion of downstream NAD+.

QPRT Signaling in Disease Contexts

In neurodegenerative diseases, the accumulation of quinolinic acid due to either increased production or decreased catabolism by QPRT contributes to excitotoxicity and neuroinflammation.[2][3] In cancer, particularly in glioblastoma, upregulation of the kynurenine pathway and QPRT is associated with increased NAD+ synthesis, which supports rapid cell proliferation and resistance to therapy.[1]

Experimental Workflow for QPRT Inhibitor Screening and Characterization

The following diagram outlines a typical workflow for the discovery and characterization of novel QPRT inhibitors.

Conclusion and Future Directions

The development of potent and selective inhibitors of Quinolinate Phosphoribosyltransferase is a promising strategy for the treatment of neurodegenerative diseases and cancer. This guide has clarified that QPRT is a magnesium-dependent enzyme and that inhibitor design should focus on substrate-mimicking carboxylic acid derivatives rather than zinc-binding pharmacophores. Phthalic acid and its analogs serve as a valuable starting point for inhibitor development. The provided experimental protocols and workflow diagrams offer a framework for the systematic discovery and characterization of novel QPRT inhibitors. Future research should focus on expanding the chemical diversity of QPRT inhibitors beyond the phthalic acid scaffold, conducting comprehensive structure-activity relationship studies to guide optimization, and further elucidating the complex role of QPRT in various disease contexts to identify patient populations most likely to benefit from QPRT-targeted therapies.

References

- 1. The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tryptophan Metabolism and Neurodegeneration: Longitudinal Associations of Kynurenine Pathway Metabolites with Cognitive Performance and Plasma ADRD Biomarkers in the Duke Physical Performance Across the LifeSpan Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The crystal structure of human quinolinic acid phosphoribosyltransferase in complex with its inhibitor phthalic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymatic Assay of Malic Dehydrogenase [sigmaaldrich.com]

glutaminyl cyclase as a therapeutic target for neurodegeneration

An In-depth Technical Guide on Glutaminyl Cyclase as a Therapeutic Target for Neurodegeneration

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glutaminyl cyclase (QC) has emerged as a compelling therapeutic target for neurodegenerative diseases, most notably Alzheimer's disease (AD). This enzyme catalyzes the N-terminal pyroglutamylation of several peptides, a post-translational modification that has been implicated in the pathogenesis of various disorders. In the context of neurodegeneration, QC's primary role is the conversion of truncated amyloid-beta (Aβ) peptides into pyroglutamated Aβ (pE-Aβ).[1][2] This modified Aβ species is characterized by its high propensity for aggregation, increased stability, and significant neurotoxicity, acting as a seed for the formation of amyloid plaques.[1][3][4][5] Furthermore, QC is involved in the maturation of pro-inflammatory chemokines, linking it to the neuroinflammatory processes observed in neurodegenerative conditions.[1][6] This guide provides a comprehensive overview of the role of QC in neurodegeneration, details on its inhibitors, relevant experimental protocols, and the signaling pathways it modulates.

The Role of Glutaminyl Cyclase in Neurodegeneration

Glutaminyl cyclase is a zinc-dependent metalloenzyme that catalyzes the intramolecular cyclization of N-terminal glutamine or glutamate residues into pyroglutamate.[6][7] This modification protects peptides from degradation by aminopeptidases and is crucial for the maturation of various hormones and neuropeptides.[8][9][10] There are two isoforms of QC in humans: a secretory form (sQC) and a Golgi-resident form (gQC or isoQC), which differ in their subcellular localization but have similar enzymatic properties.[1][6][11]

Alzheimer's Disease

In Alzheimer's disease, the accumulation of Aβ plaques is a key pathological hallmark.[12] QC plays a critical role in this process by catalyzing the formation of pE-Aβ, a major component of these plaques.[1][8] The formation of pE-Aβ is considered a pivotal event in the amyloid cascade for several reasons:

-

Seeding Aggregation: pE-Aβ acts as a seed, accelerating the aggregation of other, less harmful Aβ peptides into toxic oligomers and fibrils.[1][8]

-

Increased Toxicity: pE-Aβ exhibits greater neurotoxicity compared to unmodified Aβ peptides.[12]

-

Resistance to Degradation: The pyroglutamate modification makes the peptide more resistant to enzymatic degradation, contributing to its accumulation.[5][8]

Studies have shown a correlation between increased QC expression and pE-Aβ load in the brains of AD patients, which in turn correlates with cognitive decline.[13]

Other Neurodegenerative Diseases

The role of QC is also being investigated in other neurodegenerative diseases:

-

Parkinson's Disease and Dementia with Lewy Bodies: QC may be involved in the modification of α-synuclein, the main component of Lewy bodies. A pyroglutamated form of truncated α-synuclein has been identified in the brains of patients, and this modification appears to promote the formation of toxic oligomers.[10]

-

Huntington's Disease: QC is implicated in the modification of the huntingtin protein, which could influence its aggregation and toxicity.[14][15]

Neuroinflammation

QC also contributes to neuroinflammation, a common feature of neurodegenerative diseases.[16][17][18] The enzyme is involved in the maturation of certain chemokines, such as CCL2 (also known as MCP-1), which are signaling molecules that attract immune cells.[6][14][19] The pyroglutamylation of CCL2 is essential for its full biological activity and chemoattractant properties.[19] By promoting the activity of these chemokines, QC can exacerbate the inflammatory response in the brain, contributing to neuronal damage.[6][19]

Signaling Pathways and Pathogenic Mechanisms

The pathological role of glutaminyl cyclase in neurodegeneration can be visualized through its involvement in two key pathways: the amyloidogenic pathway in Alzheimer's disease and the neuroinflammatory pathway.

Caption: QC's role in the amyloid cascade.

Caption: QC-mediated neuroinflammation.

Glutaminyl Cyclase Inhibitors (QCIs)

Given the central role of QC in initiating Aβ aggregation and promoting neuroinflammation, its inhibition presents a promising therapeutic strategy.[1] A number of small molecule QC inhibitors have been developed and tested in preclinical and clinical studies.

Quantitative Data on QC Inhibitors

The potency of various QC inhibitors has been determined through in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) for several compounds.

| Compound | Chemical Scaffold | hQC IC50 (nM) | Notes |

| PQ912 (Varoglutamstat) | Benzimidazole | 29.2 - 62.5 | Has advanced to Phase 2b clinical trials for AD.[1][11][20] |

| Compound 212 | Extended scaffold based on Aβ N-terminus | 4.5 | Showed reduction of pE-Aβ and total Aβ in APP/PS1 mice and restored cognitive function in 5XFAD mice.[1][21] |

| Compound 214 | Cyclopentylmethyl derivative | 0.1 | Demonstrated potent in vitro activity.[22] |

| Compound 227 | Benzimidazole | - | Showed promising in vivo efficacy, selectivity, and druggable profile.[22] |

| 1-Benzyl-Imidazole | Imidazole | - | Used as a reference inhibitor in some assay kits.[23] |

| SB-415286 | - | Low nanomolar | A dual inhibitor of GSK-3α and GSK-3β, not a direct QCI but relevant in dual-target strategies.[1] |

Note: IC50 values can vary depending on the specific assay conditions.

Clinical Trials

Varoglutamstat (PQ912) is the most clinically advanced QCI.[11] It has undergone Phase 2a and 2b clinical trials for early Alzheimer's disease. While a Phase 2a study showed some promising early evidence of efficacy and a favorable safety profile, later Phase 2b results did not show significant improvement in cognitive measures.[1][11] This highlights the challenges in developing effective monotherapies for AD.[1]

Experimental Protocols

Investigating the therapeutic potential of QCIs requires robust experimental models and assays.

QC Activity Assay (Fluorimetric)

This protocol is based on the principle of a two-step enzymatic reaction that results in a fluorescent signal proportional to QC activity.[23][24][25]

Materials:

-

Human recombinant QC

-

QC substrate (e.g., Gln-AMC)

-

QC developer (containing pyroglutamyl peptidase, pGAP)

-

Assay buffer (e.g., HEPES, pH 6.0-7.0)

-

Test inhibitors

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 380-490 nm / 460-520 nm)

Procedure:

-

Preparation: Prepare working solutions of the QC substrate, QC enzyme, and test inhibitors in the assay buffer.

-

Reaction Incubation: In a 96-well plate, add the QC substrate and the test inhibitor at various concentrations.

-

Initiation: Start the reaction by adding the QC enzyme solution to each well.

-

First Incubation: Cover the plate and incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow the conversion of the substrate to its pyroglutamated form.

-

Development: Add the QC developer (containing pGAP) to each well.

-

Second Incubation: Incubate the plate at 37°C for an additional period (e.g., 60 minutes) to allow pGAP to cleave the pyroglutamated substrate, releasing the fluorophore.

-

Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Caption: Workflow for QCI screening.

Assessment of pE-Aβ Neurotoxicity (MTT Assay)

The neurotoxic effects of pE-Aβ can be quantified using cell viability assays on neuronal cell lines, such as SH-SY5Y neuroblastoma cells.[26]

Materials:

-

Differentiated SH-SY5Y cells

-

Aggregated pE-Aβ peptides

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Culture: Plate differentiated SH-SY5Y cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of pre-aggregated pE-Aβ peptides for a specified duration (e.g., 24-48 hours).

-

MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells to determine the neurotoxicity of pE-Aβ.

Animal Models in QC Research

Transgenic mouse models that recapitulate aspects of AD pathology are crucial for in vivo evaluation of QCIs.[27][28][29]

-

Common Models: APP/PS1 and 5XFAD mice are widely used. These models overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations found in familial AD, leading to age-dependent Aβ plaque formation and cognitive deficits.[1][3]

-

Evaluation of QCIs:

-

Drug Administration: The QCI is administered to the transgenic mice, typically orally, for a chronic period.

-

Behavioral Testing: Cognitive function is assessed using tests like the Morris water maze or Y-maze to evaluate learning and memory.[22]

-

Biochemical Analysis: After the treatment period, brain tissue is collected to measure the levels of pE-Aβ and total Aβ using techniques like ELISA or mass spectrometry.[22][30][31]

-

Histopathology: Brain sections are analyzed using immunohistochemistry to quantify Aβ plaque load and assess neuroinflammation (e.g., by staining for microglia and astrocytes).

-

Conclusion and Future Directions

Glutaminyl cyclase stands as a validated and promising target for therapeutic intervention in neurodegenerative diseases, particularly in the early stages of Alzheimer's disease. Its dual role in promoting the formation of highly pathogenic pE-Aβ species and in driving neuroinflammation places it at a critical juncture in the disease process. While the development of QCIs has shown promise in preclinical models, clinical trial outcomes have underscored the complexity of treating neurodegenerative disorders.

Future research should focus on:

-

Developing more potent and selective QCIs: Optimizing the pharmacokinetic and pharmacodynamic properties of inhibitors to ensure better brain penetration and target engagement.

-

Combination Therapies: Exploring the synergistic effects of QCIs with other therapeutic approaches, such as anti-Aβ immunotherapies or anti-inflammatory agents.

-

Biomarker Development: Identifying reliable biomarkers to track QC activity and pE-Aβ levels in patients, which would aid in patient stratification and monitoring treatment response.

-

Exploring the role of gQC: Further elucidating the specific functions of the Golgi-resident isoform (gQC) in neurodegeneration and its potential as a distinct therapeutic target.

References

- 1. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyroglutamate Amyloid β (Aβ) Aggravates Behavioral Deficits in Transgenic Amyloid Mouse Model for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyroglutamate-3 Amyloid-β Deposition in the Brains of Humans, Non-Human Primates, Canines, and Alzheimer Disease–Like Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyroglutamate-modified amyloid beta-peptides--AbetaN3(pE)--strongly affect cultured neuron and astrocyte survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vcm.edpsciences.org [vcm.edpsciences.org]

- 7. Deciphering the Catalytic Mechanism of the Zn Enzyme Glutaminyl Cyclase and the Deduction of Transition-State Analog Inhibitors [ediss.uni-goettingen.de]

- 8. Glutaminyl cyclase contributes to the formation of focal and diffuse pyroglutamate (pGlu)-Aβ deposits in hippocampus via distinct cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. A glutaminyl cyclase-catalyzed α-synuclein modification identified in human synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease [frontiersin.org]

- 12. Targeting Pyroglutamate Aβ in Alzheimer’s Disease | BioSerendipity [bioserendipity.com]

- 13. Glutaminyl cyclase in human cortex: correlation with (pGlu)-amyloid-β load and cognitive decline in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glutaminyl cyclases, the potential targets of cancer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glutaminyl Cyclase Enzyme and Inhibitors | International Journal of Innovative Research and Reviews [injirr.com]

- 16. Neuroinflammation: An Integrating Overview of Reactive-Neuroimmune Cell Interactions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets [frontiersin.org]

- 18. criver.com [criver.com]

- 19. Isoglutaminyl cyclase contributes to CCL2-driven neuroinflammation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of highly potent human glutaminyl cyclase (QC) inhibitors as anti-Alzheimer's agents by the combination of pharmacophore-based and structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. eurogentec.com [eurogentec.com]

- 24. AnaSpec SensoLyte Green Glutaminyl Cyclase Activity Assay *Fluorimetric*, | Fisher Scientific [fishersci.com]

- 25. SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 26. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Frontiers | Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery [frontiersin.org]

- 28. oaepublish.com [oaepublish.com]

- 29. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Human Glutaminyl Cyclase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human glutaminyl cyclase (hQC) has emerged as a significant therapeutic target, primarily for neurodegenerative disorders like Alzheimer's disease, and more recently, in the context of cancer immunotherapy.[1][2][3][4] This enzyme catalyzes the post-translational cyclization of N-terminal glutamine residues to form pyroglutamate (pGlu), a modification implicated in the pathogenesis of various diseases.[5][6] In Alzheimer's disease, hQC is responsible for the formation of pyroglutamated amyloid-β (pGlu-Aβ), a highly neurotoxic and aggregation-prone species that acts as a seed for amyloid plaque formation.[7][8][9][10] Consequently, the inhibition of hQC presents a promising strategy to mitigate pGlu-Aβ-associated pathology.[1][7] This technical guide provides an in-depth overview of the evolution of hQC inhibitors, detailing their chemical scaffolds, quantitative data, the experimental protocols used for their characterization, and the key signaling pathways involved.

The Role of Human Glutaminyl Cyclase in Disease

There are two isoforms of QC in humans: the secretory form (sQC or QPCT) and the Golgi-resident form (gQC or QPCTL).[1][5][6] sQC is primarily involved in the maturation of secreted proteins and is highly expressed in neuronal tissues, making it a key target in Alzheimer's disease.[7] Conversely, gQC is involved in modifying proteins within the Golgi apparatus and has been implicated in modulating the CD47-SIRPα "don't eat me" signal in cancer cells.[1][2]

Signaling Pathway of hQC in Alzheimer's Disease

The primary pathogenic role of hQC in Alzheimer's disease is the conversion of N-terminally truncated amyloid-β peptides into the more toxic pGlu-Aβ form. This process is a critical step in the amyloid cascade hypothesis.

Caption: hQC's role in the amyloid cascade of Alzheimer's disease.

Evolution of hQC Inhibitors: From Bench to Clinical Trials

The development of hQC inhibitors has progressed through several stages, focusing primarily on compounds containing a zinc-binding group (ZBG) that interacts with the catalytic zinc ion in the enzyme's active site.[1][2][3][4][11]

Early Scaffolds and Key Pharmacophores

Early research identified imidazole and benzimidazole moieties as effective ZBGs.[2][12] The general pharmacophore model for many hQC inhibitors consists of three key regions:

-

Region A: The zinc-binding group (e.g., imidazole, benzimidazole, triazole).[2]

-

Region B: A hydrogen bond donor.

-

Region C: A hydrophobic group that occupies a specific pocket in the active site.

References

- 1. Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease [frontiersin.org]

- 3. Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Human glutaminyl cyclase: Structure, function, inhibitors and involvement in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutaminyl cyclase contributes to the formation of focal and diffuse pyroglutamate (pGlu)-Aβ deposits in hippocampus via distinct cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutaminyl cyclase in human cortex: correlation with (pGlu)-amyloid-β load and cognitive decline in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease | Semantic Scholar [semanticscholar.org]

- 12. dergipark.org.tr [dergipark.org.tr]

initial characterization of Glutaminyl Cyclase Inhibitor 3

An In-depth Technical Guide to the Initial Characterization of Glutaminyl Cyclase Inhibitor 3